1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone
Description
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole-based compound featuring an iodine substituent at the 4-position, a methyl group at the 1-position, and an acetyl (ethanone) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(4-iodo-1-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLPUZGDFELGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Alcohol Precursor
A key method involves oxidizing 1-(1-methyl-1H-pyrazol-4-yl)ethanol to the corresponding ethanone, followed by iodination.
Mechanistic Insight :
The oxidation step generates the ketone via dehydrogenation. Bromination introduces a bromine atom at the ethanone’s β-position, enabling subsequent iodination. However, direct iodination methods remain underexplored in this context.
Electrophilic Iodination with Iodine Monochloride (ICl)
This method leverages ICl and sodium azide to introduce iodine at the pyrazole’s C4 position.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iodination | ICl and sodium azide in THF, 0°C, 1 hour | 29.4% | |
| Workup | Acidic quench (2 M HCl), extraction with EtOAc, silica gel chromatography | – |
Key Challenges :
-
Low yields (29.4%) due to competing side reactions.
-
Requires cryogenic conditions to control regioselectivity.
Cross-Coupling Strategies
Palladium-catalyzed reactions enable iodine incorporation via aryl halide intermediates.
Application :
While Suzuki coupling is effective for aryl boronic acids, its utility for pyrazole iodination remains limited.
Grignard Reagent Addition
This route constructs the pyrazole scaffold via nucleophilic addition.
Limitations :
-
Low yields (15%) due to steric hindrance from bulky Grignard reagents.
Bromination-Substitution Sequence
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, UV irradiation, reflux, 24 hours | 20% | |
| Substitution | NaI in acetone, 80°C, 12 hours | – |
Advantages :
-
Avoids direct use of toxic iodine reagents.
-
Compatible with functional-group tolerance.
Critical Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Oxidation + Bromination | High yield, scalable | Multi-step, bromine waste generation |
| ICl + NaAzide | Regioselective, avoids Pd catalysts | Low yield, cryogenic conditions |
| Cross-Coupling | Modular, functional-group versatility | Expensive catalysts, limited scope |
| Grignard Addition | Direct C–C bond formation | Low yield, harsh conditions |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The iodine atom at the 4-position enables palladium-catalyzed cross-coupling reactions. For example:
These reactions highlight its utility in forming biaryl or alkenyl derivatives under mild conditions. The electron-withdrawing ethanone group enhances coupling efficiency by polarizing the C–I bond.
Nucleophilic Substitution Reactions
The iodine substituent undergoes nucleophilic displacement with organometallic reagents:
Grignard reagents selectively target the iodine site, while subsequent reductions (e.g., NaBH₄) modify the ethanone group.
Ketone-Specific Transformations
The ethanone moiety participates in classical ketone reactions:
Reduction of the ketone to a secondary alcohol is particularly efficient under mild conditions.
Oxidative Dehydrogenative Coupling
While not directly reported for this compound, analogous pyrazoles undergo iodine-mediated oxidative couplings (e.g., forming azopyrroles) . This suggests potential for similar reactivity in the presence of iodine and bases like K₂CO₃.
Comparative Reactivity with Analogues
The ethanone group differentiates this compound from simpler iodopyrazoles:
| Compound | Key Reactivity Differences | Source |
|---|---|---|
| 4-Iodo-1,3-dimethyl-1H-pyrazole | Lacks ketone-mediated reactions (e.g., reductions) | |
| 1-(Difluoromethyl)-4-iodo-1H-pyrazole | Enhanced electrophilicity at CF₂ group |
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone serves as a potential scaffold for drug development targeting various diseases. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Compounds similar to 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone have demonstrated antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics .
Organic Synthesis
The compound is utilized as a versatile intermediate in organic synthesis due to its reactive nature:
- Nucleophilic Substitution Reactions : The iodine atom facilitates nucleophilic attack, allowing for the formation of various derivatives. In one study, 4-iodo-1-methyl-1H-pyrazole was reacted with different nucleophiles to yield diverse products, showcasing its utility in synthetic chemistry.
- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex molecules, including those with potential biological activity. For example, it has been involved in multi-step syntheses leading to novel heterocycles with promising pharmacological properties .
Material Science Applications
The halogenated nature of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone also positions it as a candidate for applications in material science:
- Reactive Monomer : It may be employed as a reactive monomer in polymer chemistry due to its ability to participate in polymerization reactions. This could lead to the development of new materials with tailored properties.
Several studies have documented the synthesis and application of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone:
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of pyrazole derivatives against human liver cancer cell lines (HepG2). The findings indicated that certain derivatives exhibited higher selectivity indices compared to traditional chemotherapeutics like methotrexate, suggesting enhanced potency and reduced toxicity .
Case Study 2: Synthesis Methodology
In another research effort, various synthetic pathways were explored for producing derivatives of this compound. The methodologies included palladium-catalyzed reactions under controlled conditions, demonstrating its versatility as a synthetic precursor for complex organic molecules .
Mechanism of Action
The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone with structurally related pyrazole-ethanone derivatives, emphasizing molecular properties, substituent effects, and synthetic or functional relevance:
Key Observations:
Substituent Position Effects: The position of the ethanone group significantly influences reactivity. For example, 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (ethanone at 5-position) shows reduced structural similarity (0.62) to the main compound compared to iodinated analogs . Steric effects from bulky groups (e.g., phenyl in ) increase molecular weight and alter solubility.
Iodine-Containing Derivatives: The iodine atom in 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone enhances its utility in radiopharmaceuticals or as a heavy-atom derivative for X-ray crystallography .
Synthetic Methods: Suzuki coupling (e.g., in ) is a viable route for introducing aryl/heteroaryl groups to pyrazole-ethanone scaffolds .
Research Findings and Data
Spectroscopic Comparisons:
- IR Spectroscopy: Ethanone-containing pyrazoles (e.g., ) exhibit characteristic C=O stretches near 1705–1710 cm⁻¹ and C-H aliphatic stretches at 2800–2900 cm⁻¹ .
- NMR Data: The ethanone carbonyl resonance typically appears at δ ~169 ppm in $^{13}\text{C}$-NMR (e.g., δ 169 ppm in ) .
Computational Predictions:
- The main compound’s predicted boiling point (320°C) and density (1.82 g/cm³) align with iodinated analogs () .
Biological Activity
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom at the 4-position and an ethanone moiety at the 1-position, which enhances its reactivity in various chemical transformations. Its molecular formula is C₇H₈I N₃O, with a molecular weight of approximately 250.04 g/mol.
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone exhibits biological activity primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, blocking substrate access and catalytic activity. This mechanism is crucial for its role in targeting specific protein functions.
- Protein-Ligand Interactions : It interacts with proteins via non-covalent interactions such as hydrogen bonding and van der Waals forces, modulating their functions.
Anticancer Properties
Research indicates that pyrazole derivatives, including 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone, have shown promising anticancer activity. For instance, studies have demonstrated that certain pyrazole compounds exhibit selective inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone has also been investigated. It has demonstrated activity against a range of bacterial strains and fungi, indicating its potential as a therapeutic agent in infectious diseases .
Synthesis and Applications
The synthesis of 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone involves various methodologies that enhance its utility in medicinal chemistry. It serves as a scaffold for developing new drugs targeting kinase enzymes and other protein targets .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone, and how are intermediates purified?
- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone precursor (e.g., (2E)-1-(4-substituted phenyl)-3-arylprop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by cooling and filtration. Purification typically involves recrystallization from ethanol or DMF to isolate crystalline products with yields >80% .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and goggles, to avoid skin/eye contact. Handle in a fume hood due to potential toxicity of intermediates (e.g., iodinated byproducts). Waste disposal must follow hazardous chemical protocols, with organic waste segregated and treated by certified facilities .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR : and NMR to confirm substituent positions (e.g., methyl and iodo groups on the pyrazole ring).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peaks).
- IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm) .
Advanced Research Questions
Q. How do the steric and electronic effects of the 4-iodo and 1-methyl substituents influence reactivity and crystallographic packing?
- Methodology : The bulky iodine atom increases steric hindrance, potentially slowing nucleophilic substitution but enhancing halogen bonding in crystal lattices. Methyl groups at N1 stabilize the pyrazole ring conformation. X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 6.69°–76.67° in analogous compounds) and intermolecular interactions like C–H···O hydrogen bonds, which stabilize the crystal structure .
Q. What are the best practices for resolving contradictions in crystallographic data during structure refinement?
- Methodology : Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically (riding model) and anisotropic displacement parameters are applied. Validate structures with tools like PLATON to check for missed symmetry or disorder. Cross-validate bond lengths/angles against databases (e.g., Cambridge Structural Database) .
Q. How can synthetic byproducts arising from iodination or ring-opening reactions be minimized?
- Methodology : Optimize reaction stoichiometry (e.g., controlled iodine equivalents) and temperature. Monitor reaction progress via TLC or HPLC. For ring-opening byproducts (e.g., hydrazine over-addition), use quenching agents like acetic acid to terminate reactions early .
Q. What computational methods complement experimental data in predicting the compound’s electronic properties?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare computed NMR/IR spectra with experimental data to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
